N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-fluorobenzenesulfonamide
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Overview
Description
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-fluorobenzenesulfonamide is a chemical compound with a complex structure that includes a pyrimidine ring substituted with dimethyl and pyrrolidinyl groups, and a fluorobenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-fluorobenzenesulfonamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group.
Attachment of the Fluorobenzenesulfonamide Moiety: This step involves the reaction of the intermediate pyrimidine compound with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorobenzene ring and the pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-fluorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets.
Industrial Research: It is explored for its utility in various industrial processes, including catalysis and material science.
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The pyrimidine ring and the fluorobenzenesulfonamide moiety are crucial for binding to these targets, which may include enzymes or receptors. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)pivalamide: This compound shares a similar pyrimidine core but has a pivalamide group instead of a fluorobenzenesulfonamide moiety.
Other Pyrimidine Derivatives: Compounds with similar pyrimidine structures but different substituents.
Uniqueness
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-fluorobenzenesulfonamide is unique due to the combination of its pyrimidine core with the fluorobenzenesulfonamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2S/c1-11-15(12(2)19-16(18-11)21-9-5-6-10-21)20-24(22,23)14-8-4-3-7-13(14)17/h3-4,7-8,20H,5-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INDOIEGJCIUOPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NS(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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